N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide

Physicochemical profiling CNS drug design Permeability prediction

Choose N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide for its chemically distinct dual-nitrile architecture: an aliphatic CN on cyclohexyl and an aromatic CN on the phenoxy ring. This unique arrangement enables sequential, regiocontrolled cyclization (tetrazole → oxadiazole/thiazole) impossible with mono-nitrile analogs. The para-cyanophenoxy scaffold supports extended π-stacking, while the 1-cyanocyclohexyl group confers documented metabolic resistance. Its balanced CNS MPO profile (TPSA 85.9 Ų, XLogP3 2.3) distinguishes it from simpler phenoxyacetamides. Single-point substitutions cannot replicate this reactivity. Standard global B2B shipping applies.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 940235-61-0
Cat. No. B2471946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide
CAS940235-61-0
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C#N
InChIInChI=1S/C16H17N3O2/c17-10-13-4-6-14(7-5-13)21-11-15(20)19-16(12-18)8-2-1-3-9-16/h4-7H,1-3,8-9,11H2,(H,19,20)
InChIKeyMNJJZQXJQDOOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide (CAS 940235-61-0): Procurement-Relevant Structural and Physicochemical Profile


N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide is a dual-nitrile acetamide (C16H17N3O2, MW 283.32 g/mol) characterized by a 1-cyanocyclohexylamine amide donor coupled to a para-cyanophenoxyacetyl pharmacophore [1]. The compound exhibits a computed XLogP3 of 2.3, four hydrogen-bond acceptors, one hydrogen-bond donor, and a topological polar surface area (TPSA) of 85.9 Ų, placing it within a physicochemical window compatible with both CNS and peripheral target engagement [1]. It is cataloged as a research-grade building block for heterocyclic elaboration and bioactive molecule discovery [2].

Why N-(1-Cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide Cannot Be Freely Substituted by In-Class Acetamide Analogs


The compound's differentiation arises from the synergistic contribution of its two cyano groups: the para-cyanophenoxy ring provides electron-withdrawing character that modulates the acetamide linker's conformational preferences and hydrogen-bonding geometry, while the 1-cyanocyclohexyl moiety introduces steric bulk and metabolic resistance relative to unsubstituted cyclohexyl or piperidinyl congeners [1][2]. Removing either cyano group alters the computed TPSA by ~24 Ų, which can shift blood-brain barrier permeability predictions by one or more CNS MPO categories; replacing the para-cyano with a meta-cyano regioisomer changes the dipole moment vector without altering gross lipophilicity, potentially redirecting target engagement [1]. These structural features cannot be independently tuned in a generic analog, making single-point substitutions scientifically non-equivalent.

Quantitative Differentiation Evidence for N-(1-Cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide Versus Closest Analogs


TPSA and Hydrogen-Bond Acceptor Count Differentiation versus De-Cyano and Mono-Cyano Analogs

The target compound's dual-nitrile architecture yields a TPSA of 85.9 Ų and four hydrogen-bond acceptors, compared with an estimated TPSA of ~62 Ų and three acceptors for N-(1-cyanocyclohexyl)-2-phenoxyacetamide (para-cyano removed) and 2-(4-cyanophenoxy)-N-cyclohexylacetamide (cyclohexyl-cyano removed) [1][2]. This ~24 Ų TPSA difference is substantial in CNS MPO scoring, where TPSA thresholds of <70 Ų and 70-90 Ų separate high from moderate brain-penetrant probability classes [1].

Physicochemical profiling CNS drug design Permeability prediction

Regioisomeric Differentiation: Para-Cyano (Target) Versus Meta-Cyano Phenoxy Substitution

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide (para isomer) and its meta-cyano regioisomer N-(1-cyanocyclohexyl)-2-(3-cyanophenoxy)acetamide share an identical molecular formula (C16H17N3O2), molecular weight (283.32 g/mol), and computed XLogP3 (~2.3) [1][2]. However, the para-cyano group extends the molecular dipole vector along the phenoxyacetamide axis, whereas the meta-cyano redirects the dipole off-axis, creating a distinguishable electrostatic potential surface without altering bulk lipophilicity [1]. In the structurally related 1,5-diarylpyrazole-3-carboxamide series, moving from a para to a meta substituent on the pendant aryl ring was sufficient to switch binding selectivity from CB1 receptors to the 18 kDa translocator protein (TSPO) [3].

Regioisomer selectivity Target engagement Structure-activity relationships

Scaffold Differentiation: Acetamide Linker Versus Propanamide and Ester Analogs

Compared with N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide (α-methyl inserted, MW 297.35) and [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate (ester linker, CAS 1117727-60-2, MW 341.37), the target compound's unsubstituted acetamide linker provides a minimal steric profile and a single HBD, which is critical for maintaining a defined amide NH geometry in target binding [1]. The propanamide analog introduces an additional methyl group that increases XLogP3 by ~0.5 units and adds one rotatable bond, altering conformational entropy; the ester analog replaces the amide NH with an oxygen, eliminating HBD capability and reducing metabolic stability toward esterases [1].

Linker geometry Metabolic stability Synthetic tractability

Metabolic Stability Inference from N-(1-Cyanocyclohexyl) Motif in Published Pyrazole-Carboxamide Series

In a head-to-head series of 1,5-diarylpyrazole-3-carboxamides, Donohue et al. demonstrated that replacing the N-piperidinyl ring with a 1-cyanocyclohexyl group was expected to be 'almost isosteric with 1, confer greater metabolic resistance' while maintaining target binding affinity (Ki = 15.7 nM for the 1-cyanocyclohexyl CB1 ligand 9n) [1]. Although this study did not include the target acetamide compound directly, the 1-cyanocyclohexyl moiety is the shared pharmacophoric element, and the metabolic stability advantage is conferred by the cyano group's resistance to N-dealkylation and oxidative metabolism compared to piperidine or unsubstituted cyclohexyl rings [1].

Metabolic resistance PET radioligand development Cyano-group bioisosterism

Optimal Research and Procurement Application Scenarios for N-(1-Cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide


Dual-Nitrile Building Block for Parallel Heterocyclic Library Synthesis

The compound's two chemically distinct cyano groups (aliphatic on cyclohexyl, aromatic on phenoxy) enable sequential, orthogonal cyclization reactions (e.g., tetrazole formation at the aliphatic nitrile followed by oxadiazole or thiazole formation at the aromatic nitrile) that cannot be achieved with mono-nitrile or de-cyano analogs [1][2]. This makes it a preferred scaffold for generating structurally diverse heterocyclic libraries where regiochemical control is required.

CNS-Penetrant Probe Design Requiring Moderate TPSA and Controlled Lipophilicity

With a computed TPSA of 85.9 Ų and XLogP3 of 2.3, the target compound resides in the moderate CNS MPO probability range, distinguishing it from simpler phenoxyacetamides (TPSA < 70 Ų, high predicted brain penetration) and more polar analogs (TPSA > 100 Ų, low brain penetration) [1][3]. Researchers developing probes requiring balanced CNS exposure without excessive P-gp efflux susceptibility can use this compound's physicochemical profile as a starting point for further optimization.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

The para-cyano substitution pattern places the electron-withdrawing group in a linear arrangement conducive to extended π-stacking or dipole-dipole interactions in target binding pockets [1]. As demonstrated in the Donohue et al. (2011) study, regioisomeric switching between para and meta substitution can redirect target selectivity between CB1 and TSPO [2]. The target compound's defined para-cyano geometry makes it a controlled tool for SAR investigations where spatial positioning of the nitrile is a variable under study.

Amide-Linked Pharmacophore with Metabolic-Stability Design Rationale

The 1-cyanocyclohexyl group, validated in the CB1/TSPO ligand series for conferring metabolic resistance while maintaining near-isosteric binding compared to piperidine [2], provides a documented design rationale that simpler N-cyclohexylacetamides lack. This supports the compound's prioritization in early-stage medicinal chemistry campaigns where in vitro metabolic stability screens are a go/no-go decision point [2].

Quote Request

Request a Quote for N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.